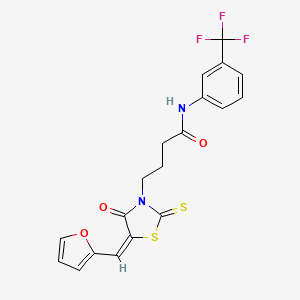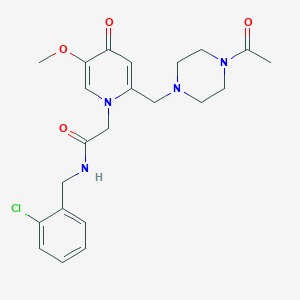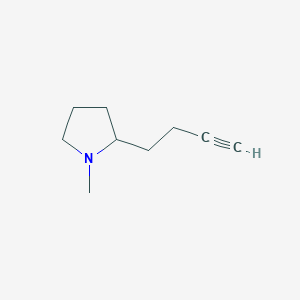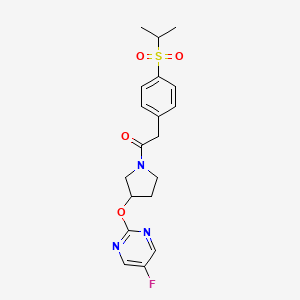![molecular formula C22H26N4O4 B2516474 1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea CAS No. 2379994-85-9](/img/structure/B2516474.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea is a complex organic compound that features a benzoxazole ring, a morpholine moiety, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Morpholine Moiety: This step involves the reaction of the benzoxazole intermediate with morpholine, often under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzoxazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group can modulate its binding affinity to the target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a methoxyphenyl group and has applications in medicinal chemistry.
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-3-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}urea is unique due to its combination of a benzoxazole ring, a morpholine moiety, and a methoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-28-18-5-2-16(3-6-18)8-9-23-22(27)24-17-4-7-21-19(14-17)20(25-30-21)15-26-10-12-29-13-11-26/h2-7,14H,8-13,15H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCIVIOVSZXKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)
![1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2516394.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)
![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)
![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)


![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)
![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B2516409.png)
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2516411.png)
